N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS3/c1-3-12-18-19-14(23-12)16-11(21)8-22-15-17-13(20-24-15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYXNGFQJMKCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole core that is known for its favorable pharmacological properties. The presence of sulfur in the thiadiazole ring enhances lipophilicity and facilitates cellular membrane penetration. The structural formula can be represented as follows:
1. Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties across various studies. For instance, compounds similar to this compound have been evaluated against multiple human cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 7.4 | Bcr-Abl inhibition |
| Compound B | MCF7 | 12.0 | Apoptosis induction |
| N-(5-Ethyl...) | HeLa | TBD | TBD |
Recent studies indicate that the compound can inhibit key protein kinases involved in cancer progression. The specific interactions with amino acid residues in target proteins have been modeled to understand binding affinities better .
2. Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely documented. This compound exhibits significant activity against both bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Studies have shown that the compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The compound may reduce inflammatory markers and cytokine production in vitro and in vivo.
Case Study:
A recent study highlighted the anti-inflammatory effects of a related thiadiazole derivative in a murine model of inflammation. The treated group showed a significant reduction in edema and pain response compared to controls .
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through the reaction of 5-ethyl-1,3,4-thiadiazole with specific acetamide derivatives. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the formation of the desired product and its purity.
Anticancer Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit anticancer activity. For instance, studies involving similar thiadiazole derivatives have shown promising results against various cancer cell lines, including neuroblastoma and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities. In particular, compounds that incorporate the thiadiazole moiety have shown effectiveness against resistant strains of bacteria and fungi .
Insecticidal Applications
The compound has been utilized as a precursor for synthesizing various heterocycles that demonstrate insecticidal properties. Research indicates that derivatives synthesized from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide show effectiveness against agricultural pests such as the cotton leafworm (Spodoptera littoralis), highlighting its potential use in pest control formulations .
Mechanistic Insights
Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. Studies suggest that the presence of sulfur atoms in the thiadiazole structure contributes to their biological activity by enhancing interactions with biological targets such as enzymes or receptors involved in disease processes .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of thiadiazole derivatives, several compounds were synthesized and tested against prostate cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited comparable or superior activity to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
A series of thiadiazole-based compounds were evaluated for their antimicrobial properties against a range of pathogens. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, suggesting that these compounds could serve as effective alternatives in treating infections caused by resistant strains .
Conclusion and Future Directions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide represents a versatile scaffold in medicinal chemistry with applications spanning anticancer therapy, antimicrobial treatments, and agricultural pest control. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity while exploring their mechanisms of action more thoroughly.
Data Table: Summary of Applications
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecule contains two thiadiazole rings (1,3,4- and 1,2,4-thiadiazole), a sulfanyl (-S-) linker, and an acetamide group. Key reactive sites include:
-
Thiadiazole Nitrogen/Sulfur Atoms : Participate in electrophilic/nucleophilic substitutions.
-
Sulfanyl Bridge : Susceptible to oxidation and cleavage.
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Acetamide Group : Hydrolyzable under acidic/basic conditions.
Nucleophilic Substitution Reactions
The thiadiazole rings undergo nucleophilic substitutions, particularly at electron-deficient positions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Displacement at C-5 (1,3,4-thiadiazole) | Alkaline media, nucleophiles (e.g., amines) | Substituted thiadiazole derivatives | |
| Thiol Exchange at Sulfanyl Bridge | Thiol reagents (e.g., R-SH) | New sulfanyl-linked analogs |
Example : Reaction with ethanethiol replaces the sulfanyl bridge, forming N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl)thio]acetamide derivatives.
Oxidation Reactions
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide intermediate | Enhanced solubility for drug formulation |
| KMnO₄ (acidic) | Sulfone derivative | Stabilized metabolic intermediates |
Oxidation kinetics depend on solvent polarity, with acetonitrile favoring faster conversion.
Hydrolysis Reactions
The acetamide group hydrolyzes to carboxylic acid under strong acidic/basic conditions:
Conditions :
-
Acidic (HCl, 6M) : 8–12 hours reflux, yielding 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.
-
Basic (NaOH, 10%) : Faster hydrolysis (4–6 hours) but requires inert atmosphere to prevent thiadiazole ring degradation.
Table 1: Key Studies on Analogous Thiadiazoles
Mechanistic Insights:
-
Electrophilic Aromatic Substitution : The 3-methylphenyl group directs substitutions to the meta position, altering electronic properties .
-
Thiol-Disulfide Exchange : Critical for prodrug activation in medicinal applications.
This compound’s reactivity profile underscores its potential in drug design, particularly as a scaffold for antitumor agents . Further studies are needed to explore regioselective modifications and in vivo stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- The target compound’s bis-thiadiazole architecture is distinct from analogs with tetrazole () or pyrimidoindole () cores.
- Substituent effects : The 3-methylphenyl group provides moderate lipophilicity, whereas trifluoromethyl () or methoxy groups () alter electronic properties and target binding .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely intermediate between the highly lipophilic CF₃-bearing analog () and the polar methylsulfanyl derivative ().
- Solubility : The 3-methylphenyl group may reduce aqueous solubility compared to methoxybenzyl () or pyrimidoindole () systems.
- Molecular Weight : Estimated ~420–450 g/mol, comparable to analogs in (C₁₅H₁₆N₆OS₂; 376.45 g/mol) and (C₁₉H₁₆ClF₃N₄O₂S₂; 533.94 g/mol).
Q & A
Q. What are the optimized synthetic protocols for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by acylation or sulfanyl group introduction. Key considerations include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) is critical for ≥95% purity . Example protocol: A thiadiazole precursor is reacted with 3-(3-methylphenyl)-1,2,4-thiadiazol-5-thiol under nitrogen, followed by acetamide coupling via chloroacetyl chloride .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm substitution patterns (e.g., ethyl and methylphenyl groups) and sulfur connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 435.08) .
- IR Spectroscopy : Identifies acetamide C=O stretches (~1650 cm) and thiadiazole ring vibrations .
Q. What structural features contribute to its potential bioactivity?
- Dual thiadiazole rings enable π-π stacking with biological targets .
- The ethyl group enhances lipophilicity, while the 3-methylphenyl moiety may improve target selectivity .
- Sulfanyl bridges promote stability and redox activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Ethyl vs. Methyl Substitution : Replacing the ethyl group with bulkier alkyl chains (e.g., propyl) reduced solubility but increased antimicrobial potency in analogs .
- Methylphenyl Position : Ortho-substitution (vs. para) on the phenyl ring disrupted target binding in docking studies .
- Sulfanyl Linker : Replacing sulfur with oxygen decreased metabolic stability in hepatic microsome assays .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of thiadiazole nitrogens, affecting binding .
- Impurity Thresholds : HPLC purity <95% correlates with false negatives in enzyme inhibition assays .
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for kinase assays) to minimize variability .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Salt Formation : Sodium or hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- Prodrug Design : Acetylating the acetamide group improves intestinal absorption in rat models .
- Cytochrome P450 Inhibition : Introducing electron-withdrawing groups (e.g., -CF) reduces oxidative metabolism .
Q. How can computational methods complement experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
